molecular formula C12H10N4 B1223025 4-(1H-indol-3-yl)pyrimidin-2-amine CAS No. 289628-76-8

4-(1H-indol-3-yl)pyrimidin-2-amine

Cat. No. B1223025
M. Wt: 210.23 g/mol
InChI Key: QNMZWFNNJMGJPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1H-indol-3-yl)pyrimidin-2-amine derivatives has been explored through various methodologies, including the manganese-catalyzed C2-H enaminylation of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines, leading to the formation of 2-enaminylated indole derivatives. This process demonstrates the compound's versatility in undergoing chemical transformations to yield complex structures with potential biological activities (Zhou et al., 2018).

Molecular Structure Analysis

Structural characterization and density functional theory (DFT) studies of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine highlight the importance of molecular conformation stabilized by intramolecular hydrogen bonds, contributing to the formation of supramolecular chains and networks in the crystal lattice. These structural features play a crucial role in understanding the compound's reactivity and interaction with biological targets (Murugavel et al., 2014).

Chemical Reactions and Properties

4-(1H-indol-3-yl)pyrimidin-2-amine can participate in various chemical reactions, demonstrating its reactivity and functional versatility. For example, its role as a precursor in the synthesis of receptor-interacting protein kinase 1 (RIPK1) inhibitors showcases its potential in medicinal chemistry for developing new therapeutic agents with anti-metastasis activity (Li et al., 2018).

Scientific Research Applications

1. Cancer Research and Treatment

4-(1H-indol-3-yl)pyrimidin-2-amine derivatives have shown significant potential in cancer research and treatment. Studies have identified these compounds as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in cell death pathways like necroptosis. This inhibition can protect cells from necroptosis and attenuate necrotic cell death induced by tumor cells, both in vitro and in vivo. Moreover, some derivatives have demonstrated excellent anti-metastasis activity in experimental models, such as the B16 melanoma lung metastasis model, making them promising agents for preventing tumor metastasis (Li et al., 2018).

2. Synthesis of Novel Compounds

4-(1H-indol-3-yl)pyrimidin-2-amine has been used in the synthesis of various novel compounds with potential medicinal applications. For instance, the preparation of Benzo[c]carbazol-6-amines via manganese-catalyzed enaminylation of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines and subsequent oxidative cyclization is an example of its use in creating new chemical entities. These novel compounds could have diverse applications in medicinal chemistry (Zhou et al., 2018).

3. Antimicrobial and Antioxidant Activities

New indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones and other related moieties synthesized using 4-(1H-indol-3-yl)pyrimidin-2-amine have exhibited good antibacterial and antifungal activities. Additionally, some of these compounds have shown promising radical scavenging activity, indicating their potential as antioxidants (Saundane et al., 2013).

Future Directions

Future research could focus on further understanding the biological activity and potential applications of “4-(1H-indol-3-yl)pyrimidin-2-amine”. For instance, a study found that a similar compound effectively induces methuosis in tested cancer cells but not human normal cells . This suggests potential for selective anticancer activity, which could be explored further .

properties

IUPAC Name

4-(1H-indol-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMZWFNNJMGJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328003
Record name 4-(1H-indol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-indol-3-yl)pyrimidin-2-amine

CAS RN

289628-76-8
Record name 4-(1H-indol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
SF Mohamed, HM Hosni, AE Amr… - Russian Journal of General …, 2016 - Springer
A series of novel substituted pyridine derivatives have been synthesized via the reaction of 3-indole carboxaldehyde with 3-aminoacetophenone. The products structures have been …
Number of citations: 13 link.springer.com
JC Saeh, B Yang, T Pontz, K Thakur, B Peng, L Drew… - Cancer Research, 2013 - AACR
Although the ALK inhibitor crizotinib has clinical efficacy in selected ALK positive NSCLC patients, the majority of patients who initially respond eventually relapse. Several mechanisms …
Number of citations: 0 aacrjournals.org
M Kruppa, GA Sommer, TJJ Müller - Molecules, 2022 - mdpi.com
N-Protected 3-iodoindoles were reacted with (di)azine halides in a sequentially Pd-catalyzed one-pot fashion, ie, by Masuda borylation–Suzuki coupling (MBSC) sequence. This …
Number of citations: 7 www.mdpi.com
RA Ward, MJ Anderton, S Ashton… - Journal of medicinal …, 2013 - ACS Publications
A novel series of small-molecule inhibitors has been developed to target the double mutant form of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is resistant to …
Number of citations: 249 pubs.acs.org
S Han, W Zhou, C Zhuang, F Chen - Bioorganic Chemistry, 2022 - Elsevier
Glycogen synthase kinase 3β (GSK-3β) has become an attractive target for the treatment of diabetes. Compound I is an indole-based GSK-3β inhibitor designed from the Meridianin C, …
Number of citations: 4 www.sciencedirect.com
F Giraud, G Alves, E Debiton, L Nauton… - Journal of medicinal …, 2011 - ACS Publications
The synthesis of new meridianin derivatives is described. The indolic ring system was substituted at the C-4 to C-7 positions either by a bromine atom or by nitro or amino groups. …
Number of citations: 119 pubs.acs.org
S Diab, M Yu, S Wang - Journal of medicinal chemistry, 2020 - ACS Publications
Cyclin-dependent kinase (CDK) 7 has a unique functional repertoire by virtue of its dual role in transcription and cell cycle progression. Whereas CDK7 is ubiquitously expressed in …
Number of citations: 43 pubs.acs.org
S Wang, PM Fischer - Trends in pharmacological sciences, 2008 - cell.com
Unlike other CDKs, CDK9 does not regulate the cell cycle but promotes RNA synthesis in genetic programmes for cell growth, differentiation and viral pathogenesis. It is becoming clear …
Number of citations: 291 www.cell.com
A Asik, NPO Ay, BG Bagca, HO Caglar… - Anti-Cancer Agents …, 2020 - ingentaconnect.com
Background: Salinomycin, an ionophore antibiotic, is known to be an effective agent in reducing the viability of Glioblastoma (GBM) cells. The combination of salinomycin with other …
Number of citations: 2 www.ingentaconnect.com
W Huggins - 2018 - repository.lib.ncsu.edu
HUGGINS, WILLIAM. The Synthesis and Biological Evaluation of Narrow-Spectrum Antibiotics and Antibiotic Adjuvants as S Page 1 ABSTRACT HUGGINS, WILLIAM. The Synthesis …
Number of citations: 0 repository.lib.ncsu.edu

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